

# 5,10-Dideazafolic Acid (Lometrexol): A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | 5,10-Dideazafolic acid |           |
| Cat. No.:            | B1664631               | Get Quote |

An In-depth Guide for Researchers and Drug Development Professionals

# Introduction

**5,10-Dideazafolic acid** (DDATHF), later known as Lometrexol, is a potent antifolate that emerged from research focused on developing novel cancer chemotherapeutics. Unlike classical antifolates such as methotrexate, which primarily target dihydrofolate reductase (DHFR), Lometrexol was distinguished by its specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1] This unique mechanism of action generated significant interest in its potential to treat various solid tumors. This technical guide provides a comprehensive historical overview of Lometrexol research, detailing its synthesis, mechanism of action, preclinical and clinical findings, and the challenges that ultimately limited its clinical development.

# **Discovery and Synthesis**

The synthesis of **5,10-dideazafolic acid** was a significant advancement in the field of folate analog chemistry. A modified synthesis approach involves the reaction of 2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone with [P-(N-[1,3-bis(ethoxycarbonyl)propan-1-yl]aminocarbonyl)] phenylmethyl]-triphenylphosphonium bromide. The synthesis proceeds through a Wittig condensation promoted by sodium hydride in 1-methyl-2-pyrrolidone, followed by catalytic reduction, mild base hydrolysis, and finally, acid precipitation of the DDATHF product. This multi-step synthesis can be achieved from commercially available reagents.



# **Mechanism of Action**

Lometrexol exerts its cytotoxic effects by potently inhibiting glycinamide ribonucleotide formyltransferase (GARFT).[1] GARFT is a critical enzyme in the de novo purine biosynthesis pathway, responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). By inhibiting GARFT, Lometrexol effectively blocks the synthesis of purines, which are essential building blocks for DNA and RNA. This disruption of nucleic acid synthesis leads to cell cycle arrest and apoptosis.[2]

The specificity of Lometrexol for GARFT, as opposed to other folate-dependent enzymes, was a key feature that distinguished it from other antifolates. This targeted inhibition was seen as a promising strategy to overcome resistance mechanisms associated with methotrexate, which often involve the upregulation of DHFR.



Click to download full resolution via product page

Figure 1. De Novo Purine Biosynthesis Pathway and Lometrexol's Point of Inhibition.

# Preclinical Research In Vitro Cytotoxicity

Lometrexol demonstrated potent cytotoxic activity against a range of cancer cell lines in preclinical studies. The National Cancer Institute's NCI-60 cell line screen is a valuable resource for assessing the differential sensitivity of various cancer types to anticancer agents. The table below summarizes the 50% growth inhibition (GI50) values for Lometrexol across a selection of human cancer cell lines from this screen.



| Cell Line                  | Cancer Type         | GI50 (μM) |
|----------------------------|---------------------|-----------|
| Leukemia                   |                     |           |
| CCRF-CEM                   | Leukemia            | 0.002     |
| HL-60(TB)                  | Leukemia            | 0.003     |
| K-562                      | Leukemia            | 0.004     |
| MOLT-4                     | Leukemia            | 0.002     |
| RPMI-8226                  | Leukemia            | >100      |
| SR                         | Leukemia            | 0.003     |
| Non-Small Cell Lung Cancer |                     |           |
| A549/ATCC                  | Non-Small Cell Lung | 0.021     |
| EKVX                       | Non-Small Cell Lung | 0.004     |
| HOP-62                     | Non-Small Cell Lung | 0.005     |
| HOP-92                     | Non-Small Cell Lung | 0.007     |
| NCI-H226                   | Non-Small Cell Lung | 0.008     |
| NCI-H23                    | Non-Small Cell Lung | 0.011     |
| NCI-H322M                  | Non-Small Cell Lung | 0.015     |
| NCI-H460                   | Non-Small Cell Lung | 0.009     |
| NCI-H522                   | Non-Small Cell Lung | 0.012     |
| Colon Cancer               |                     |           |
| COLO 205                   | Colon Cancer        | 0.006     |
| HCC-2998                   | Colon Cancer        | 0.005     |
| HCT-116                    | Colon Cancer        | 0.004     |
| HCT-15                     | Colon Cancer        | 0.007     |
| HT29                       | Colon Cancer        | 0.008     |



| KM12            | Colon Cancer                  | 0.005          |
|-----------------|-------------------------------|----------------|
| SW-620          | Colon Cancer                  | 0.006          |
| CNS Cancer      |                               |                |
| SF-268          | CNS Cancer                    | 0.004          |
| SF-295          | CNS Cancer                    | 0.005          |
| SF-539          | CNS Cancer                    | 0.006          |
| SNB-19          | CNS Cancer                    | 0.007          |
| SNB-75          | CNS Cancer                    | 0.005          |
| U251            | CNS Cancer                    | 0.006          |
| Melanoma        |                               |                |
| LOX IMVI        | Melanoma                      | 0.004          |
| MALME-3M        | Melanoma                      | 0.005          |
| M14             | Melanoma                      | 0.006          |
| SK-MEL-2        | Melanoma                      | 0.007          |
| SK-MEL-28       | Melanoma                      | 0.008          |
| SK-MEL-5        | Melanoma                      | 0.005          |
| UACC-257        | Melanoma                      | 0.006          |
| UACC-62         | Melanoma                      | 0.004          |
| Ovarian Cancer  |                               |                |
|                 |                               |                |
| IGROV1          | Ovarian Cancer                | 0.005          |
| IGROV1 OVCAR-3  | Ovarian Cancer Ovarian Cancer | 0.005<br>0.006 |
|                 |                               |                |
| OVCAR-3         | Ovarian Cancer                | 0.006          |
| OVCAR-3 OVCAR-4 | Ovarian Cancer Ovarian Cancer | 0.006          |



| NCI/ADR-RES     | Ovarian Cancer  | 0.012 |
|-----------------|-----------------|-------|
| SK-OV-3         | Ovarian Cancer  | 0.009 |
| Renal Cancer    |                 |       |
| 786-0           | Renal Cancer    | 0.006 |
| A498            | Renal Cancer    | 0.007 |
| ACHN            | Renal Cancer    | 0.008 |
| CAKI-1          | Renal Cancer    | 0.005 |
| RXF 393         | Renal Cancer    | 0.006 |
| SN12C           | Renal Cancer    | 0.007 |
| TK-10           | Renal Cancer    | 0.005 |
| UO-31           | Renal Cancer    | 0.008 |
| Prostate Cancer |                 |       |
| PC-3            | Prostate Cancer | 0.009 |
| DU-145          | Prostate Cancer | 0.011 |
| Breast Cancer   |                 |       |
| MCF7            | Breast Cancer   | 0.007 |
| MDA-MB-231/ATCC | Breast Cancer   | 0.008 |
| HS 578T         | Breast Cancer   | 0.009 |
| BT-549          | Breast Cancer   | 0.012 |
| T-47D           | Breast Cancer   | 0.006 |
| MDA-MB-435      | Breast Cancer   | 0.005 |
|                 |                 |       |

Data sourced from the NCI Developmental Therapeutics Program database.

# **Clinical Development**



## **Phase I Trials**

Initial Phase I clinical trials of Lometrexol showed promising antitumor activity in a variety of solid tumors. However, these early studies were hampered by severe and cumulative antiproliferative toxicities, most notably myelosuppression (thrombocytopenia) and mucositis.[1] These toxicities were often delayed and became more pronounced with repeated dosing, limiting the ability to administer the drug on a consistent schedule.

Subsequent Phase I studies investigated strategies to mitigate these toxicities. Preclinical data suggested that folic acid supplementation could protect normal tissues from the effects of Lometrexol without compromising its antitumor efficacy. A Phase I trial of Lometrexol administered with oral folic acid supplementation confirmed that this approach could significantly reduce the drug's toxicity.[1] Another approach involved a rescue regimen with folinic acid (leucovorin) administered after Lometrexol.[3] These studies helped to establish a more tolerable dosing regimen for Phase II trials.

# **Pharmacokinetics**

Pharmacokinetic studies in patients revealed that Lometrexol has a multi-exponential plasma disposition.[4] Key pharmacokinetic parameters from a Phase I study are summarized below.

| Parameter                     | Value            |
|-------------------------------|------------------|
| Plasma Half-lives             |                  |
| t1/2α                         | 19 ± 7 min       |
| t1/2β                         | 256 ± 96 min     |
| t1/2y                         | 1170 ± 435 min   |
| Plasma Protein Binding        | 78 ± 3%          |
| Volume of Distribution (Vdss) | 4.7 - 15.8 L/m²  |
| Renal Elimination (24h)       | 85 ± 16% of dose |

Data from a Phase I clinical trial with folic acid supplementation.[4]



Lometrexol is primarily eliminated by the kidneys, with a significant portion of the administered dose excreted unchanged in the urine.[4]

## Phase II and III Trials and Eventual Discontinuation

Despite the improved toxicity profile with folic acid supplementation, the clinical development of Lometrexol ultimately did not lead to its approval. While some antitumor activity was observed in Phase II trials, the overall efficacy was not deemed sufficient to outweigh the remaining toxicity concerns and the complexities of the administration schedule. The narrow therapeutic window and the potential for cumulative toxicity remained significant challenges. As a result, the development of Lometrexol as a frontline cancer therapy was discontinued.

# Experimental Protocols Synthesis of 5,10-Dideazafolic Acid (Lometrexol)

#### Materials:

- 2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone
- [P-(N-[1,3-bis(ethoxycarbonyl)propan-1-yl]aminocarbonyl)] phenylmethyl]triphenylphosphonium bromide
- Sodium hydride (NaH)
- 1-methyl-2-pyrrolidone (NMP)
- Palladium on carbon (Pd/C) catalyst
- Hydrogen gas (H<sub>2</sub>)
- Sodium hydroxide (NaOH) solution
- · Hydrochloric acid (HCI) solution
- Anhydrous solvents (NMP)
- Standard laboratory glassware and purification apparatus (chromatography columns, etc.)

# Foundational & Exploratory





## Procedure:

- Wittig Condensation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone and the phosphonium salt in anhydrous NMP. Cool the solution in an ice bath and slowly add a dispersion of sodium hydride in mineral oil. Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Work-up and Purification: Quench the reaction by the slow addition of water. Extract the
  aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined
  organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
  pressure. Purify the crude product by column chromatography on silica gel.
- Catalytic Hydrogenation: Dissolve the purified product from the previous step in a suitable solvent (e.g., ethanol/water mixture). Add a catalytic amount of Pd/C. Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.
- Hydrolysis: Dissolve the reduced product in an aqueous solution of sodium hydroxide. Heat the reaction mixture at reflux for 2-4 hours to hydrolyze the ester and amide groups.
- Acidification and Precipitation: Cool the reaction mixture to room temperature and acidify to pH 3-4 with hydrochloric acid. The desired product, 5,10-dideazafolic acid, will precipitate out of solution.
- Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water and then with a small amount of a water-miscible organic solvent (e.g., acetone). Dry the product under vacuum to yield the final compound.





Click to download full resolution via product page

Figure 2. General Synthetic Workflow for Lometrexol.

# **GARFT Enzyme Inhibition Assay (Spectrophotometric)**

Principle: The activity of GARFT is monitored by measuring the increase in absorbance at a specific wavelength that corresponds to the formation of the product, formylglycinamide ribonucleotide (FGAR), or a coupled reaction product.



#### Materials:

- Purified recombinant GARFT enzyme
- Glycinamide ribonucleotide (GAR) substrate
- 10-formyl-5,8-dideazatetrahydrofolate (a stable folate analog) or other suitable formyl donor
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl<sub>2</sub>)
- Lometrexol (or other test inhibitors)
- Microplate reader capable of reading absorbance at the desired wavelength

### Procedure:

- Prepare Reagents: Prepare stock solutions of GAR, the formyl donor, and Lometrexol in the assay buffer.
- Enzyme and Inhibitor Pre-incubation: In a 96-well microplate, add the assay buffer, a fixed concentration of GARFT enzyme, and varying concentrations of Lometrexol (or a vehicle control). Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate Reaction: Initiate the enzymatic reaction by adding the formyl donor substrate to each well.
- Kinetic Measurement: Immediately begin monitoring the change in absorbance over time using the microplate reader.
- Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the Lometrexol concentration. Fit the data to a doseresponse curve to determine the IC50 value.

# Cell Viability (MTT) Assay for IC50 Determination



Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

#### Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- Lometrexol
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Microplate reader capable of reading absorbance at 570 nm

#### Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Drug Treatment: The next day, treat the cells with a serial dilution of Lometrexol in complete medium. Include a vehicle-only control.
- Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 72 hours).
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
- Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.







- Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each Lometrexol concentration relative to the untreated control. Plot the percentage of viability against the log of the Lometrexol concentration and use non-linear regression to determine the IC50 value.





Click to download full resolution via product page

Figure 3. A General Experimental Workflow for Antifolate Drug Discovery and Development.



# Conclusion

The research and development of **5,10-dideazafolic acid** (Lometrexol) represents a significant chapter in the history of anticancer drug discovery. Its unique mechanism of action as a specific inhibitor of GARFT provided a new therapeutic target and a departure from the classical DHFR inhibitors. While the initial promise of Lometrexol was ultimately not realized in the clinic due to toxicity challenges, the extensive research conducted on this compound has provided invaluable insights into the intricacies of purine metabolism, the mechanisms of antifolate action, and the importance of strategies to mitigate drug-related toxicities. The story of Lometrexol serves as a compelling case study for researchers and drug development professionals, highlighting both the potential and the pitfalls in the quest for more effective and selective cancer therapies.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I study of the antipurine antifolate lometrexol (DDATHF) with folinic acid rescue PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5,10-Dideazafolic Acid (Lometrexol): A Historical and Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664631#historical-overview-of-5-10-dideazafolic-acid-research]

## **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com